molecular formula C25H31NO3S B10909135 Ethyl 2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10909135
M. Wt: 425.6 g/mol
InChI Key: RVYLQTOFYCUVNF-UHFFFAOYSA-N
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Description

ETHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]CYCLOPROPYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a cyclopropyl group, a tert-butylphenyl group, and a tetrahydrobenzothiophene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]CYCLOPROPYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under appropriate conditions.

    Introduction of the Tert-Butylphenyl Group: This step involves a Friedel-Crafts alkylation reaction, where the cyclopropyl group is alkylated with tert-butylbenzene in the presence of a Lewis acid catalyst.

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a series of cyclization reactions involving sulfur-containing reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]CYCLOPROPYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

ETHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]CYCLOPROPYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]CYCLOPROPYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[({2-[4-(METHYL)PHENYL]CYCLOPROPYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-[({2-[4-(ETHYL)PHENYL]CYCLOPROPYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

The uniqueness of ETHYL 2-[({2-[4-(TERT-BUTYL)PHENYL]CYCLOPROPYL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific structural features, such as the presence of the tert-butylphenyl group and the cyclopropyl moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H31NO3S

Molecular Weight

425.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-tert-butylphenyl)cyclopropanecarbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H31NO3S/c1-5-29-24(28)21-17-8-6-7-9-20(17)30-23(21)26-22(27)19-14-18(19)15-10-12-16(13-11-15)25(2,3)4/h10-13,18-19H,5-9,14H2,1-4H3,(H,26,27)

InChI Key

RVYLQTOFYCUVNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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